molecular formula C14H11FO3 B594217 5-Fluoro-3-(3-methoxyphenyl)benzoic acid CAS No. 1261889-81-9

5-Fluoro-3-(3-methoxyphenyl)benzoic acid

Cat. No.: B594217
CAS No.: 1261889-81-9
M. Wt: 246.237
InChI Key: YGIKXZKHSFRBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-(3-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 5th position and a methoxy group at the 3rd position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(3-methoxyphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenylboronic acid and 5-fluorobenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-methoxyphenylboronic acid with 5-fluorobenzoic acid.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Products include 5-Fluoro-3-(3-methoxyphenyl)benzaldehyde or this compound derivatives.

    Reduction: Products include 5-Fluoro-3-(3-methoxyphenyl)benzyl alcohol or 5-Fluoro-3-(3-methoxyphenyl)benzaldehyde.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds like 5-Amino-3-(3-methoxyphenyl)benzoic acid.

Scientific Research Applications

5-Fluoro-3-(3-methoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(3-methoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-3-(2-methoxyphenyl)benzoic acid: Similar structure but with the methoxy group at the 2nd position.

    3-(5-Fluoro-2-methoxyphenyl)benzoic acid: Similar structure but with the fluorine and methoxy groups at different positions.

Uniqueness

5-Fluoro-3-(3-methoxyphenyl)benzoic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique arrangement can lead to distinct interactions with molecular targets and different physicochemical properties.

Biological Activity

5-Fluoro-3-(3-methoxyphenyl)benzoic acid is a fluorinated aromatic compound belonging to the class of benzoic acids. Its unique structure, featuring both a fluorine atom and a methoxy group on the phenyl ring, contributes to its diverse biological activities and potential applications in medicinal chemistry. This compound is synthesized through various organic reactions, including methods like Suzuki-Miyaura coupling, making it a valuable intermediate in pharmaceutical development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant activity against drug-resistant bacteria, including Staphylococcus aureus (MRSA). In one study, compounds with methoxy substituents exhibited varying degrees of antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 1 to 4 µg/mL against several bacterial strains .

Antitumor Activity

The compound's structural features suggest potential anticancer properties. Research indicates that analogs containing similar aryl groups can inhibit microtubule assembly and induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Specific compounds have shown to enhance caspase-3 activity significantly, indicating their role in promoting programmed cell death in tumor cells .

The mechanism of action for this compound may involve multiple pathways:

  • Inhibition of Key Enzymes : Compounds with similar structures have been noted to inhibit enzymes critical for bacterial growth and proliferation.
  • Disruption of Cellular Processes : The ability to affect microtubule dynamics suggests that this compound could interfere with cellular processes essential for cancer cell division and survival.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives against MRSA. The results indicated that derivatives with fluorine and methoxy groups were particularly potent, achieving MIC values as low as 1 µg/mL. This suggests that structural modifications can significantly enhance antibacterial properties .

Study 2: Antitumor Efficacy

In another investigation focusing on anticancer agents based on pyrazole scaffolds, compounds structurally related to this compound were tested for their ability to induce apoptosis in cancer cells. The findings revealed that these compounds could effectively trigger apoptotic pathways at low concentrations (1 µM), highlighting their potential as therapeutic agents in oncology .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)Reference
This compoundAntimicrobial against MRSA1N/A
Pyrazole derivative AInduced apoptosis in MDA-MB-231 cellsN/A10
Trifluoromethyl derivative BAntibacterial activity0.5N/A
Curcumin analogue CMicrotubule destabilizationN/A20

Properties

IUPAC Name

3-fluoro-5-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIKXZKHSFRBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689151
Record name 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-81-9
Record name 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.